
3,3'-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) is a chemical compound with the molecular formula C14H8N2O12S It is a derivative of benzoic acid and contains nitro and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) typically involves the nitration of 3,3’-sulfonylbis(6-hydroxybenzoic acid) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and sulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Sulfonylbis(6-hydroxybenzoic acid): Lacks the nitro groups, resulting in different chemical and biological properties.
3,3’-Dinitrobenzidine: Contains nitro groups but lacks the sulfonyl and hydroxyl groups, leading to distinct reactivity and applications.
Sulfanilic acid: Contains a sulfonyl group but differs in the overall structure and functional groups.
Uniqueness
3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) is unique due to the presence of both nitro and sulfonyl groups, which confer specific chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
62919-43-1 |
|---|---|
Fórmula molecular |
C14H8N2O12S |
Peso molecular |
428.29 g/mol |
Nombre IUPAC |
5-(3-carboxy-4-hydroxy-5-nitrophenyl)sulfonyl-2-hydroxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O12S/c17-11-7(13(19)20)1-5(3-9(11)15(23)24)29(27,28)6-2-8(14(21)22)12(18)10(4-6)16(25)26/h1-4,17-18H,(H,19,20)(H,21,22) |
Clave InChI |
ZTQACHIXUHAMNW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])S(=O)(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


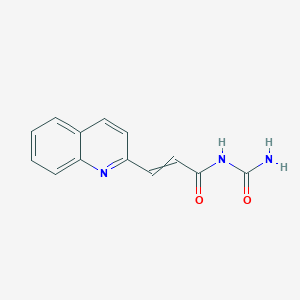
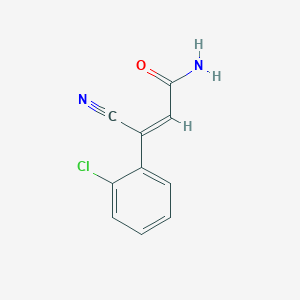

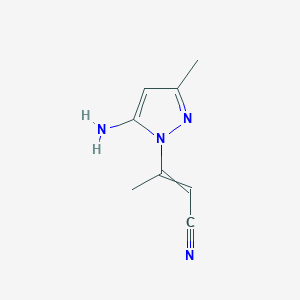

![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)

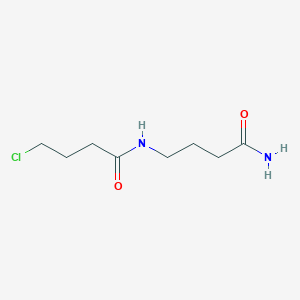


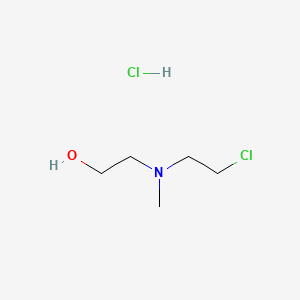
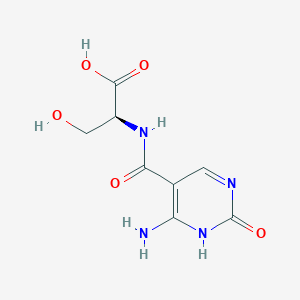
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)

